Synthesis and Purification of 3-(Chlorodimethylsilyl)propyl Methacrylate: A Guide for Advanced Applications
Synthesis and Purification of 3-(Chlorodimethylsilyl)propyl Methacrylate: A Guide for Advanced Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Duality and Purpose
3-(Chlorodimethylsilyl)propyl methacrylate (CAS No. 24636-31-5) is a bifunctional organosilane that holds a unique position in materials science and surface chemistry.[1][2] Its molecular architecture is a study in controlled reactivity, featuring a polymerizable methacrylate group at one end and a hydrolytically sensitive chlorodimethylsilyl group at the other.[3] This dual nature allows it to act as a molecular bridge, covalently bonding inorganic substrates (like glass, silica, and metal oxides) to organic polymer matrices.[3][4] This capability is harnessed in the development of advanced composites, high-performance adhesives and sealants, protective coatings, and for the surface modification of biomedical devices.[3] This guide provides a comprehensive overview of its synthesis via hydrosilylation, rigorous purification methods, and the critical safety protocols required for its handling, grounded in established scientific principles.
Physicochemical Properties
A clear understanding of the compound's properties is essential for its successful synthesis, handling, and application.
| Property | Value | Source(s) |
| CAS Number | 24636-31-5 | [1][3][5] |
| Molecular Formula | C₉H₁₇ClO₂Si | [1][3][6] |
| Molecular Weight | 220.77 g/mol | [1][3][5] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Density | ~1.012 g/mL at 20 °C | [5] |
| Boiling Point | 82 °C at 2 mmHg; 261.3 °C at 760 mmHg | [3] |
| Refractive Index | n20/D ~1.451 | [5] |
| Flash Point | 85 °C (185 °F) - closed cup | [5] |
Core Synthesis: Platinum-Catalyzed Hydrosilylation
The most prevalent and efficient method for synthesizing 3-(Chlorodimethylsilyl)propyl methacrylate is the hydrosilylation of allyl methacrylate with chlorodimethylsilane. This reaction involves the addition of the silicon-hydrogen bond of the silane across the carbon-carbon double bond of the allyl group.[7]
The reaction is catalyzed by a transition metal complex, most commonly a platinum(0) catalyst such as Karstedt's catalyst (a platinum-divinyltetramethyldisiloxane complex) or Speier's catalyst (chloroplatinic acid).[7][8] The catalyst facilitates the reaction at moderate temperatures with high efficiency. However, the selectivity of the reaction is paramount; the desired product is the γ-isomer resulting from the anti-Markovnikov addition of the silyl group to the terminal carbon of the allyl double bond. While platinum catalysts are widely used, newer rhodium-based catalysts have shown promise in achieving even higher selectivity for analogous reactions.[9][10][11]
A critical challenge during synthesis is the inherent reactivity of the methacrylate group, which can undergo premature radical polymerization at elevated temperatures.[7] To prevent this, a radical inhibitor, such as butylated hydroxytoluene (BHT), is essential and must be added to the reaction mixture.[3][5][7]
Reaction Workflow Diagram
Caption: Workflow for the synthesis of 3-(Chlorodimethylsilyl)propyl methacrylate.
Safety and Handling: A Mandate for Caution
Chlorosilanes as a class of compounds demand rigorous safety protocols. Their handling requires a thorough understanding of the associated hazards.
-
Extreme Moisture Sensitivity: 3-(Chlorodimethylsilyl)propyl methacrylate and its precursor, chlorodimethylsilane, react violently with water, moisture, and protic solvents.[12] This hydrolysis reaction releases corrosive and toxic hydrogen chloride (HCl) gas, which can cause severe burns to the skin, eyes, and respiratory tract.[13][12] All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous reagents and properly dried glassware.
-
Corrosivity: The compound itself, and especially the HCl byproduct of hydrolysis, is highly corrosive.[3] It can cause severe skin burns and eye damage upon contact.[5][14]
-
Flammability: While the product has a relatively high flash point, many precursor chlorosilanes are flammable.[15][16] Keep away from ignition sources and use non-sparking tools.[15][16]
-
Personal Protective Equipment (PPE): The use of appropriate PPE is non-negotiable. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene, check manufacturer's compatibility data).
-
Eye/Face Protection: Chemical splash goggles and a full-face shield are essential.
-
Lab Coat: A flame-retardant lab coat or chemical-resistant apron.
-
Respiratory Protection: All work must be performed in a certified chemical fume hood.[16] In case of ventilation failure or spills, a respirator with an appropriate acid gas/organic vapor cartridge is necessary.[15]
-
-
Spill & Waste Management: Spills should be neutralized with a dry material like sodium bicarbonate before being carefully collected. Do not use water to extinguish chlorosilane fires, as this will exacerbate the situation by generating HCl gas.[13][12] Use dry chemical or CO₂ extinguishers.[12] All waste must be treated as hazardous and disposed of according to institutional and local regulations.
Detailed Experimental Protocols
Protocol 1: Synthesis via Hydrosilylation
This protocol describes a representative batch synthesis. All glassware must be oven- or flame-dried and assembled under an inert atmosphere.
-
Reactor Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a condenser topped with a nitrogen/argon inlet, and a thermometer.
-
Reagent Charging:
-
To the flask, add allyl methacrylate (1.0 eq.) and a suitable amount of inhibitor (e.g., 500-1000 ppm BHT relative to the final product weight).[7]
-
Begin stirring and heat the flask to the target reaction temperature (typically 70-90°C).
-
Add the platinum catalyst (e.g., Karstedt's catalyst, typically 10-20 ppm Pt relative to the allyl methacrylate) to the flask.[7]
-
-
Reactant Addition:
-
Charge the dropping funnel with chlorodimethylsilane (1.05-1.1 eq.). A slight excess of the silane is often used to ensure complete conversion of the allyl methacrylate.
-
Add the chlorodimethylsilane dropwise to the stirred, heated reaction mixture over a period of 1-2 hours. The reaction is exothermic; control the addition rate to maintain a stable internal temperature.
-
-
Reaction & Monitoring:
-
After the addition is complete, maintain the reaction mixture at the target temperature for an additional 2-4 hours to ensure the reaction goes to completion.
-
The reaction progress can be monitored by taking small, quenched aliquots and analyzing them via Gas Chromatography (GC) or by FT-IR spectroscopy, looking for the disappearance of the Si-H stretch (~2100-2200 cm⁻¹).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature. The resulting pale-yellow liquid is the crude product.
-
Protocol 2: Purification by Vacuum Distillation
Purification is critical to remove the catalyst, unreacted starting materials, inhibitor, and any side products. Vacuum distillation is the preferred method for this thermally sensitive compound.[7]
-
Apparatus Setup: Assemble a vacuum distillation apparatus using oven-dried glassware. Include a short-path distillation head to minimize travel distance for the vapor. Ensure all joints are properly sealed and connected to a vacuum pump with a cold trap.
-
Crude Product Transfer: Transfer the crude reaction mixture to the distillation flask. It is advisable to add a small amount of fresh inhibitor (e.g., BHT) to the distillation pot to prevent polymerization during heating.
-
Distillation Process:
-
Slowly and carefully apply vacuum to the system.
-
Begin heating the distillation flask gently using a heating mantle.
-
Collect and discard any low-boiling fractions, which may include excess chlorodimethylsilane.
-
Collect the main product fraction at the appropriate temperature and pressure (e.g., ~82 °C at 2 mmHg).
-
The purified product should be a colorless, clear liquid.
-
-
Storage: Store the purified 3-(Chlorodimethylsilyl)propyl methacrylate in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerated, dry location to maintain its stability.[6]
Purification and Characterization Workflow
Caption: Post-synthesis purification and characterization workflow.
Characterization and Quality Control
To confirm the identity and purity of the final product, several analytical techniques are employed:
-
Gas Chromatography (GC): Provides a quantitative measure of purity. Commercial grades are often available at ≥85% or ≥90% purity.[5]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Confirms the presence of key functional groups. Expect to see characteristic peaks for the methacrylate C=O stretch (~1720 cm⁻¹), C=C stretch (~1640 cm⁻¹), and Si-Cl stretch (~470-550 cm⁻¹). The absence of a strong Si-H peak (~2150 cm⁻¹) indicates complete reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): Provides unambiguous structural confirmation. ¹H NMR will show characteristic signals for the vinyl, methyl, and propyl chain protons.
By adhering to these detailed protocols and safety measures, researchers can confidently synthesize and purify high-quality 3-(Chlorodimethylsilyl)propyl methacrylate for use in a wide array of advanced material applications.
References
-
GLOBAL SAFE HANDLING OF CHLOROSILANES. (n.d.). Silicones Environmental, Health and Safety Center (SEHSC). Retrieved from [Link]
-
Chlorosilane Safety Guide. (n.d.). Scribd. Retrieved from [Link]
-
3-(Dimethylchlorosilyl)propyl methacrylate | C9H17ClO2Si | CID 2759527 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Silane Coupling Agents. (n.d.). theNanoHoldings. Retrieved from [Link]
-
3-(Chlorodimethylsilyl)propyl Methacrylate - Orgasynth. (n.d.). Orgasynth. Retrieved from [Link]
-
3-(Chlorodimethylsilyl)propyl methacrylate | C9H17ClO2Si | CID 91207 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Silane Coupling Agents. (n.d.). Gelest, Inc. Retrieved from [Link]
- Inomata, K., Naganawa, Y., Wang, Z. A., Sakamoto, K., Matsumoto, K., Sato, K., & Nakajima, Y. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane.
-
Inomata, K., Naganawa, Y., Wang, Z. A., Sakamoto, K., Matsumoto, K., Sato, K., & Nakajima, Y. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Nature Communications, 12(1), 2875. Retrieved from [Link]
-
Silane Coupling Agents Modified Silica and Graphene Oxide Materials for Determination of Sulfamerazine and Sulfameter in Milk by HPLC | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Inomata, K., Naganawa, Y., Wang, Z. A., Sakamoto, K., Matsumoto, K., Sato, K., & Nakajima, Y. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. ResearchGate. Retrieved from [Link]
- Ainsworth, P. A., & Little, G. (2016). Process for preparation of 3-methacryloxypropyldimethylchlorosilane in continuous flow reactor (Patent No. WO2016005757A1). Google Patents.
-
Emulsion copolymerization mechanism of 3-trimethoxysilylpropyl methacrylate and styrene. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Silane Coupling Agents: Connecting Across Boundaries (Version 3.0). (2015, February 21). ResearchGate. Retrieved from [Link]
- Nishiyama, N., Shick, R. A., & Ishida, H. (1991). Adsorption behavior of a silane coupling agent on colloidal silica studied by gel permeation chromatography. Journal of Colloid and Interface Science, 143(1), 146-155.
-
3-(Trimethoxysilyl)propyl methacrylate - SIELC Technologies. (2018, February 16). SIELC. Retrieved from [Link]
-
Porous Copolymers of 3-(Trimethoxysilyl)propyl Methacrylate with Trimethylpropane Trimethacrylate Preparation: Structural Characterization and Thermal Degradation. (2024, September 29). MDPI. Retrieved from [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Chlorodimethylsilyl)propyl methacrylate | C9H17ClO2Si | CID 91207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Chlorodimethylsilyl)propyl methacrylate (24636-31-5) for sale [vulcanchem.com]
- 4. thenanoholdings.com [thenanoholdings.com]
- 5. 甲基丙烯酰基丙基二甲基氯硅烷 technical, ≥85% (GC), (contains BHT as stabilizer) | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. WO2016005757A1 - Process for preparation of 3-methacryloxypropyldimethylchlorosilane in continuous flow reactor - Google Patents [patents.google.com]
- 8. Platinum Complexes Catalyzed Hydrosilylation of Trichlorosilane and Allyl Chloride [manu56.magtech.com.cn]
- 9. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective hydrosilylation of allyl chloride with trichlorosilane | CiNii Research [cir.nii.ac.jp]
- 12. CHLOROSILANES, TOXIC, CORROSIVE, FLAMMABLE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. globalsilicones.org [globalsilicones.org]
- 14. 3-(Chlorodimethylsilyl)propyl Methacrylate | 24636-31-5 | TCI Deutschland GmbH [tcichemicals.com]
- 15. CHLOROSILANE - Safety Data Sheet [chemicalbook.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
